1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of an allyl group, a bromophenyl group, a difluoromethyl group, and a mercapto group attached to the pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the allyl group: This step may involve allylation reactions using allyl halides and suitable catalysts.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Mercapto group introduction:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can undergo reduction reactions to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Addition: The allyl group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structural features.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl and mercapto groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to 1-ALLYL-7-(4-BROMOPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include:
Difluoromethyl 2-pyridyl sulfone: This compound is used in the synthesis of various organofluorine compounds and has applications in gem-difluoroolefination and difluoroalkylation.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are investigated for their potential pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(4-bromophenyl)-5-(difluoromethyl)-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3OS/c1-2-7-23-15-13(16(24)22-17(23)25)11(14(19)20)8-12(21-15)9-3-5-10(18)6-4-9/h2-6,8,14H,1,7H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOSSPAJLIBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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